Sodium ethylparaben

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

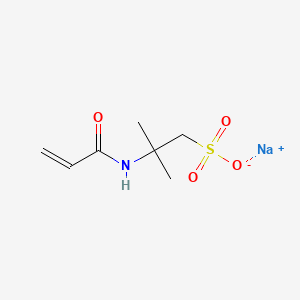

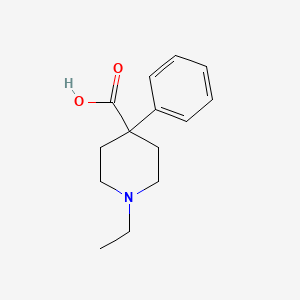

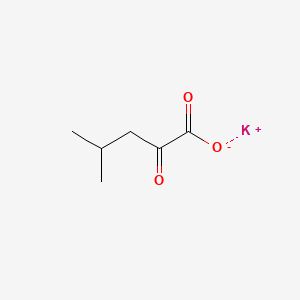

Le parabène d'éthyle sodique, également connu sous le nom de parahydroxybenzoate d'éthyle sodique, est le sel de sodium du parabène d'éthyle. Le parabène d'éthyle est un ester éthylique de l'acide parahydroxybenzoïque. Ce composé est largement utilisé comme conservateur dans les cosmétiques, les produits pharmaceutiques et les produits alimentaires en raison de ses propriétés antifongiques et antibactériennes .

Méthodes De Préparation

Le parabène d'éthyle sodique est synthétisé par estérification de l'acide parahydroxybenzoïque avec de l'éthanol en présence d'un catalyseur tel que l'acide sulfurique. La réaction produit du parabène d'éthyle, qui est ensuite neutralisé avec de l'hydroxyde de sodium pour former du parabène d'éthyle sodique . Les méthodes de production industrielle impliquent généralement des procédés d'estérification et de neutralisation à grande échelle pour garantir un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

Le parabène d'éthyle sodique subit diverses réactions chimiques, notamment :

Hydrolyse : En présence d'eau, le parabène d'éthyle sodique peut s'hydrolyser en acide parahydroxybenzoïque et en éthanol.

Oxydation : Le parabène d'éthyle sodique peut être oxydé pour former de l'acide parahydroxybenzoïque.

Substitution : Le groupe hydroxyle dans le parabène d'éthyle sodique peut participer à des réactions de substitution, formant différents dérivés.

Les réactifs courants utilisés dans ces réactions comprennent l'eau, des agents oxydants tels que le permanganate de potassium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés comprennent l'acide parahydroxybenzoïque et ses dérivés .

Applications de la recherche scientifique

Le parabène d'éthyle sodique est largement utilisé dans la recherche scientifique en raison de ses propriétés de conservation. Certaines applications incluent :

Chimie : Utilisé comme conservateur standard dans diverses formulations chimiques pour prévenir la contamination microbienne.

Biologie : Employé dans les études biologiques pour maintenir la stérilité des échantillons et des milieux de culture.

Médecine : Incorporé dans les formulations pharmaceutiques pour prolonger la durée de conservation et garantir la sécurité du produit.

Industrie : Utilisé dans la production de cosmétiques, de produits de soins personnels et d'aliments pour inhiber la croissance des bactéries et des champignons

Mécanisme d'action

Le parabène d'éthyle sodique exerce ses effets conservateurs en perturbant la membrane cellulaire des micro-organismes, ce qui entraîne une fuite du contenu cellulaire et l'inhibition des processus enzymatiques essentiels. Il interfère avec les processus de transport membranaire et inhibe la synthèse de l'ADN, de l'ARN et d'enzymes clés telles que les ATPases et les phosphotransférases .

Applications De Recherche Scientifique

Ethylparaben sodium is extensively used in scientific research due to its preservative properties. Some applications include:

Chemistry: Used as a standard preservative in various chemical formulations to prevent microbial contamination.

Biology: Employed in biological studies to maintain the sterility of samples and culture media.

Medicine: Incorporated in pharmaceutical formulations to extend shelf life and ensure product safety.

Industry: Utilized in the production of cosmetics, personal care products, and food items to inhibit the growth of bacteria and fungi

Mécanisme D'action

Ethylparaben sodium exerts its preservative effects by disrupting the cell membrane of microorganisms, leading to the leakage of cellular contents and inhibition of essential enzymatic processes. It interferes with membrane transport processes and inhibits the synthesis of DNA, RNA, and key enzymes such as ATPases and phosphotransferases .

Comparaison Avec Des Composés Similaires

Le parabène d'éthyle sodique fait partie de la famille des parabènes, qui comprend des composés comme le méthylparabène, le propylparabène et le butylparabène. Comparé à ses homologues :

Méthylparabène : A une chaîne alkylique plus courte, ce qui le rend moins lipophile et légèrement moins efficace contre les champignons.

Propylparabène : A une chaîne alkylique plus longue, offrant une meilleure lipophilie et des propriétés antifongiques plus fortes.

Butylparabène : A une chaîne alkylique encore plus longue, offrant la lipophilie la plus élevée et l'activité antimicrobienne la plus forte parmi les parabènes

Le parabène d'éthyle sodique est unique en raison de sa lipophilie équilibrée et de son efficacité, ce qui en fait un conservateur polyvalent dans diverses applications.

Propriétés

Numéro CAS |

35285-68-8 |

|---|---|

Formule moléculaire |

C9H10O3.Na C9H10NaO3 |

Poids moléculaire |

189.16 g/mol |

Nom IUPAC |

sodium;4-ethoxycarbonylphenolate |

InChI |

InChI=1S/C9H10O3.Na/c1-2-12-9(11)7-3-5-8(10)6-4-7;/h3-6,10H,2H2,1H3; |

Clé InChI |

HLEKLAHSVAPCPF-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=C(C=C1)[O-].[Na+] |

SMILES canonique |

CCOC(=O)C1=CC=C(C=C1)O.[Na] |

melting_point |

ofp-hydroxybenzoic acid derived from the sample is 213 °C to 217 °C |

Key on ui other cas no. |

35285-68-8 |

Description physique |

White, crystalline hygroscopic powder |

Pictogrammes |

Corrosive; Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Potassium [1-(tert-Butoxycarbonyl)-1H-indole-2-yl]trifluoroborate](/img/structure/B1324452.png)